molecular formula C16H20N8 B15132823 5-((6-((1-(Piperidin-4-yl)ethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

5-((6-((1-(Piperidin-4-yl)ethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B15132823
M. Wt: 324.38 g/mol
InChI Key: NALAVFLBVSTCOK-UHFFFAOYSA-N
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Description

5-((6-((1-(Piperidin-4-yl)ethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrazine ring substituted with a carbonitrile group and a pyrimidine ring, which is further substituted with a piperidinyl ethylamino group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((6-((1-(Piperidin-4-yl)ethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate diamines with diesters or diketones under acidic or basic conditions.

    Introduction of the Carbonitrile Group: The carbonitrile group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate amidines with β-dicarbonyl compounds.

    Substitution with Piperidinyl Ethylamino Group: The final step involves the substitution of the pyrimidine ring with the piperidinyl ethylamino group, which can be achieved through nucleophilic substitution reactions using appropriate amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-((6-((1-(Piperidin-4-yl)ethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl ethylamino group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine or aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation Products: Piperidinyl ethylamino oxides.

    Reduction Products: Amines, aldehydes.

    Substitution Products: Substituted pyrimidines.

Scientific Research Applications

5-((6-((1-(Piperidin-4-yl)ethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-((6-((1-(Piperidin-4-yl)ethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-((6-((1-(Piperidin-4-yl)ethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
  • 5-((6-((1-(Piperidin-4-yl)ethyl)amino)pyrimidin-4-yl)amino)pyrazine-3-carbonitrile

Uniqueness

The uniqueness of 5-((6-((1-(Piperidin-4-yl)ethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C16H20N8

Molecular Weight

324.38 g/mol

IUPAC Name

5-[[6-(1-piperidin-4-ylethylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C16H20N8/c1-11(12-2-4-18-5-3-12)23-14-6-15(22-10-21-14)24-16-9-19-13(7-17)8-20-16/h6,8-12,18H,2-5H2,1H3,(H2,20,21,22,23,24)

InChI Key

NALAVFLBVSTCOK-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCNCC1)NC2=NC=NC(=C2)NC3=NC=C(N=C3)C#N

Origin of Product

United States

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